molecular formula C7H8ClN3O2 B1354456 Methyl 2,6-Diamino-5-chloronicotinate CAS No. 519147-85-4

Methyl 2,6-Diamino-5-chloronicotinate

Cat. No. B1354456
M. Wt: 201.61 g/mol
InChI Key: LSFYJPAJPKSCOA-UHFFFAOYSA-N
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Description

“Methyl 2,6-Diamino-5-chloronicotinate” is a chemical compound with the molecular formula C7H8ClN3O2 .


Molecular Structure Analysis

The molecular structure of “Methyl 2,6-Diamino-5-chloronicotinate” is represented by the formula C7H8ClN3O2 .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis Techniques

    Research has detailed the synthesis of related compounds, such as 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, using routes applicable to many similar compounds. This synthesis approach includes converting intermediates to chloro compounds and then to the desired product (Grivsky et al., 1980).

  • Reactivity Studies

    The reactivity of compounds like 2,6-diamino-4-methyl-3-pyridinecarbonitrile has been explored, with studies showing how these compounds can be converted into various derivatives (Katritzky et al., 1995).

Medical Research

  • Antitumor Activity

    Some derivatives have been shown to have potent antitumor activities, such as in the case of certain pyrido[2,3-d]pyrimidines, which act as inhibitors of mammalian dihydrofolate reductase and have activity against specific carcinomas (Grivsky et al., 1980).

  • Antiviral Properties

    Derivatives like 5-substituted-2,4-diaminopyrimidines have shown inhibitory activity against retroviruses, including human immunodeficiency virus, highlighting their potential in antiviral therapies (Hocková et al., 2003).

Chemical Analysis

  • Liquid Chromatography Applications: Compounds like 2,6-diaminotoluene have been utilized in high-performance liquid chromatography for the detection of specific substances in biological samples, demonstrating their role in analytical chemistry (Unger & Friedman, 1979).

properties

IUPAC Name

methyl 2,6-diamino-5-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2/c1-13-7(12)3-2-4(8)6(10)11-5(3)9/h2H,1H3,(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFYJPAJPKSCOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477333
Record name Methyl 2,6-Diamino-5-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-Diamino-5-chloronicotinate

CAS RN

519147-85-4
Record name Methyl 2,6-Diamino-5-chloronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a colorless solution of methyl 5-chloro-2,6-bis[(2,2-dimethylpropanoyl)amino]nicotinate (Example 2, Step 2, 153.9 g, 416 mmol) in methanol (1.5 L) was added a solution of potassium tert-butoxide (185 g, 1.65 mol) in methanol (500 mL) dropwise during the period of 20 min at room temperature under nitrogen atmosphere. Dissolving potassium tert-butoxide in methanol was exothermic, so potassium tert-butoxide must be added portionwise from powder addition funnel to methanol during the period of 2 h with ice-cold water bath. After the addition was completed, the reaction solution was stirred at reflux temperature for 1 h under nitrogen atmosphere, and cooled to room temperature. The resulting suspension was evaporated and ca. 1.3 L of methanol was removed (ca. 700 mL of methanol was remained). To this mixture was added water (1.2 L) and stirred at room temperature for 1 h with water bath (internal temperature was maintained at 20° C.), then the resulting suspension was filtered through paper filter and the pale yellow solid was dried under reduced pressure at 50° C. for 12 h to give 74.3 g (368.9 mmol, 89%) of the title compound as a pale yellow crystal.
Name
methyl 5-chloro-2,6-bis[(2,2-dimethylpropanoyl)amino]nicotinate
Quantity
153.9 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
89%

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